molecular formula C9H9FN2S B13838823 1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine

1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine

Cat. No.: B13838823
M. Wt: 196.25 g/mol
InChI Key: PNAXPIJGYYEBNB-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom at the 4th position of the benzothiazole ring and an ethanamine group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine can be synthesized through the condensation reaction of 4-fluorobenzoyl chloride with 2-aminothiophenol, followed by cyclization. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine
  • 1-(4-Chloro-1,3-benzothiazol-2-yl)ethanamine
  • 1-(4-Bromo-1,3-benzothiazol-2-yl)ethanamine

Comparison: 1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluorine atom can also influence the compound’s lipophilicity and ability to penetrate biological membranes .

Properties

Molecular Formula

C9H9FN2S

Molecular Weight

196.25 g/mol

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H9FN2S/c1-5(11)9-12-8-6(10)3-2-4-7(8)13-9/h2-5H,11H2,1H3

InChI Key

PNAXPIJGYYEBNB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=CC=C2S1)F)N

Origin of Product

United States

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